molecular formula C11H14N2O B14011562 3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]

3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]

Katalognummer: B14011562
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: UGLPVLCFWGFVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is a heterocyclic compound that features a spiro linkage between a furo[2,3-C]pyridine and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furo[2,3-C]pyridine derivative with a piperidine derivative under specific conditions. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spiro linkage. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

spiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]

InChI

InChI=1S/C11H14N2O/c1-4-13-8-10-9(1)7-11(14-10)2-5-12-6-3-11/h1,4,8,12H,2-3,5-7H2

InChI-Schlüssel

UGLPVLCFWGFVNK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC3=C(O2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.